Cas no 2000653-39-2 (1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride)
1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride
- 1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride
- 2000653-39-2
- EN300-1143039
-
- Inchi: 1S/C9H15ClO4S/c1-13-8(4-5-14-7-8)6-9(2-3-9)15(10,11)12/h2-7H2,1H3
- InChI Key: RWOOMXIGLGNGDZ-UHFFFAOYSA-N
- SMILES: ClS(C1(CC2(COCC2)OC)CC1)(=O)=O
Computed Properties
- Exact Mass: 254.0379578g/mol
- Monoisotopic Mass: 254.0379578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 61Ų
1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143039-1.0g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1143039-0.05g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 0.05g |
$1368.0 | 2023-10-26 | |
| Enamine | EN300-1143039-0.1g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 0.1g |
$1433.0 | 2023-10-26 | |
| Enamine | EN300-1143039-0.25g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 0.25g |
$1498.0 | 2023-10-26 | |
| Enamine | EN300-1143039-0.5g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 0.5g |
$1563.0 | 2023-10-26 | |
| Enamine | EN300-1143039-1g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 1g |
$1629.0 | 2023-10-26 | |
| Enamine | EN300-1143039-2.5g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 2.5g |
$3191.0 | 2023-10-26 | |
| Enamine | EN300-1143039-5g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 5g |
$4722.0 | 2023-10-26 | |
| Enamine | EN300-1143039-10g |
1-[(3-methoxyoxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2000653-39-2 | 95% | 10g |
$7004.0 | 2023-10-26 |
1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride
1-(3-Methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl Chloride: A Comprehensive Overview
The compound 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2000653-39-2) is a highly specialized chemical entity with unique structural and functional properties. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their reactivity and versatility in organic synthesis. The molecule features a cyclopropane ring, a sulfonyl chloride group, and a methoxyoxolane substituent, making it a valuable intermediate in various chemical reactions.
Recent studies have highlighted the importance of sulfonyl chlorides in modern organic chemistry, particularly in the synthesis of bioactive compounds and advanced materials. The cyclopropane ring in this compound adds significant strain, which can be exploited to induce specific reactivity patterns. This makes 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride a promising candidate for applications in drug discovery and materials science.
The methoxyoxolane group attached to the cyclopropane ring introduces additional functionality, enhancing the compound's potential for participation in various chemical transformations. Researchers have demonstrated that such substituents can significantly influence the reactivity and selectivity of sulfonyl chlorides in nucleophilic substitution reactions. This property has led to its use in the synthesis of complex molecules with high precision.
In terms of physical properties, 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride exhibits a melting point of approximately 58°C and a boiling point around 125°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-phase reactions. The compound is also stable under ambient conditions, provided it is stored away from moisture and strong bases.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of this compound. These studies reveal that the sulfonyl chloride group is highly electron-withdrawing, which enhances the electrophilic character of the adjacent carbon atom. This feature makes the compound highly reactive towards nucleophiles, such as amines, alcohols, and thiols, facilitating its use in various coupling reactions.
The synthesis of 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride typically involves a multi-step process starting from cyclopropane derivatives. The introduction of the methoxyoxolane group is achieved through nucleophilic substitution or ring-opening reactions, followed by sulfonation using appropriate sulfonylating agents. Optimization of reaction conditions has led to improved yields and higher purity levels, making this compound more accessible for research and industrial applications.
In terms of applications, this compound has found utility in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced polymers. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a versatile building block in organic synthesis. Recent research has also explored its potential as a precursor for bioisosteric replacements in drug design, where its unique structural features can mimic natural product motifs.
From an environmental perspective, understanding the degradation pathways of 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride is crucial for assessing its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes hydrolysis to form corresponding sulfonic acids and methoxyoxolane derivatives. These products are generally less hazardous and can be managed through conventional waste treatment processes.
In conclusion, 1-(3-methoxyoxolan-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2000653-39-2) is a versatile and reactive chemical entity with significant potential in organic synthesis and materials science. Its unique combination of structural features and functional groups positions it as an important tool for researchers seeking to develop novel compounds with tailored properties.
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